倍他米松烯醇醛 Z 异构体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

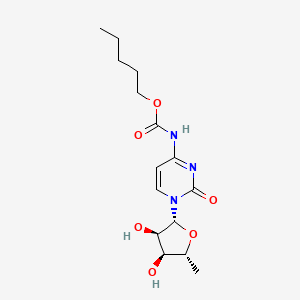

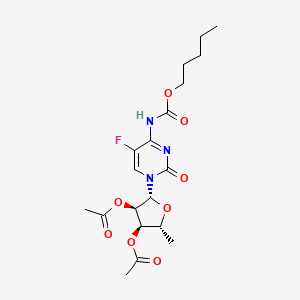

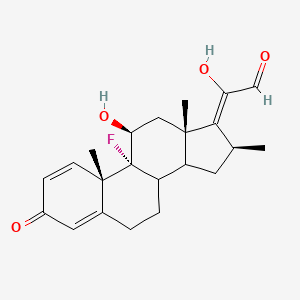

Betamethasone Enol Aldehyde Z Isomer, also known as Betamethasone- (Z)-enolaldehyde, is a key degradation and metabolic intermediate from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . It is derived from Betamethasone Dipropionate, which is a glucocorticoid . It is used as an anti-inflammatory and antibacterial ointment for dermatosis .

Synthesis Analysis

The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement .Molecular Structure Analysis

The chemical name for Betamethasone Enol Aldehyde Z Isomer is (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17 (20)-trien-21-al . The molecular formula is C22H27FO4 and the molecular weight is 374.45 g/mol .Chemical Reactions Analysis

Enol aldehydes are one type of key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination .Physical And Chemical Properties Analysis

The melting point of Betamethasone Enol Aldehyde Z Isomer is >176°C (dec.) and the boiling point is predicted to be 566.3±50.0 °C . The density is predicted to be 1.28±0.1 g/cm3 . It is slightly soluble in Chloroform (when heated and sonicated) and DMSO . It is stored under inert atmosphere at -20°C .科学研究应用

Comparative Studies

Betamethasone Enol Aldehyde Z Isomer has been used in comparative studies of enol aldehyde formation from several structurally similar corticosteroids under both acidic and alkaline conditions . These studies help understand the formation and behavior of enol aldehydes under different conditions.

Degradation and Metabolic Intermediates

Enol aldehydes, including Betamethasone Enol Aldehyde Z Isomer, are key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . This makes them crucial in studying the degradation pathways of these corticosteroids.

Mattox Rearrangement Studies

The formation of enol aldehydes from corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement . Betamethasone Enol Aldehyde Z Isomer plays a significant role in studying this rearrangement process.

Solvent Effect Studies

Research has been conducted to study the solvent effect under acidic conditions between an aprotic and a protic solvent . Betamethasone Enol Aldehyde Z Isomer has been used in these studies to understand how different solvents can affect its formation.

Steroid Side Chain Construction

Betamethasone Enol Aldehyde Z Isomer has been used in the stereoselective construction of 22-oxygenated steroid side chains . This helps in the development of new synthetic methods for steroids.

Forced Degradation Studies

Forced degradation studies have been conducted on Betamethasone Enol Aldehyde Z Isomer . These studies provide valuable information about the stability of the compound and its potential degradation products.

属性

IUPAC Name |

(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYMPHSFTLTHRI-HPHSSAEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betamethasone Enol Aldehyde Z Isomer | |

CAS RN |

52647-06-0 |

Source

|

| Record name | Betamethazone enol aldehyde Z-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。